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Compound of Interest

Compound Name: Ikarisoside C

Cat. No.: B1252872 Get Quote

Introduction
Ikarisoside C is a flavonoid glycoside with potential pharmacological activities. Accurate and

sensitive quantification of Ikarisoside C in biological matrices is crucial for pharmacokinetic,

metabolic, and drug development studies. This application note details a robust and sensitive

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the

determination of Ikarisoside C. The described protocol is adapted from validated methods for

structurally related compounds, including Icariin and its metabolites Icariside I and Icariside II,

and is intended for research purposes.

Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS)

coupled with the separation power of liquid chromatography (LC). Samples are prepared using

a protein precipitation or liquid-liquid extraction method. The analyte is then separated from

endogenous matrix components on a C18 reversed-phase column and detected by a triple

quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Positive electrospray ionization (ESI) is typically used for the detection of this class of

compounds.

Experimental Protocols
Sample Preparation (Protein Precipitation)
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To 100 µL of the plasma sample, add 300 µL of acetonitrile containing the internal standard

(IS), such as Daidzein or a stable isotope-labeled Ikarisoside C.

Vortex the mixture for 1 minute to precipitate proteins.

Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with

0.1% formic acid).

Inject a 10 µL aliquot into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
A typical LC setup for the analysis of Ikarisoside C and related compounds is summarized

below.

Parameter Condition

LC System Agilent 1290 UPLC or equivalent

Column

ZORBAX SB-C18 (2.1 x 100 mm, 3.5 µm) or

ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7

µm)[1][2]

Column Temperature 40-45°C[3]

Mobile Phase A 0.1% Formic Acid in Water[2][3]

Mobile Phase B Acetonitrile with 0.1% Formic Acid[3]

Flow Rate 0.25 - 0.3 mL/min[1][2]

Gradient Elution

Example: 0-4.5 min, 25-60% B; 4.5-6.0 min, 60-

90% B; 6.0-6.5 min, 90-25% B; 6.5-7.0 min,

25% B[3]

Injection Volume 10 µL
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Mass Spectrometry (MS/MS) Conditions
The mass spectrometer is operated in positive ion mode with electrospray ionization (ESI). The

MRM transitions for Ikarisoside C and a potential internal standard need to be optimized.

Based on related compounds, the following are suggested starting points.

Parameter Setting

Mass Spectrometer
Agilent G6410A Triple Quadrupole or

equivalent[1]

Ionization Mode Electrospray Ionization (ESI), Positive[1]

Capillary Voltage 4.0 kV

Gas Temperature 350°C

Gas Flow 10 L/min

Nebulizer Pressure 40 psi

MRM Transitions See Table 1

Table 1: Suggested MRM Transitions (to be optimized)

Compound
Precursor Ion
(m/z)

Product Ion
(m/z)

Dwell Time
(ms)

Collision
Energy (eV)

Ikarisoside C To be determined To be determined 200 To be optimized

Daidzein (IS) 255.1 199.1 200 25

Note: The precursor ion for Ikarisoside C would correspond to its protonated molecule [M+H]⁺.

Product ions would be determined by infusing a standard solution and performing a product ion

scan.

Data Presentation
The following tables summarize typical quantitative performance data from validated methods

for analogous compounds, which can be expected for a validated Ikarisoside C assay.
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Table 2: Linearity and Sensitivity

Analyte
Linear Range
(ng/mL)

LLOQ (ng/mL)
Correlation
Coefficient (r²)

Icariin 0.2 - 100 0.2 >0.995

Icariside I 0.5 - 1000 0.5 >0.995

Icariside II 0.1 - 100 0.1 >0.995

Data adapted from references[1].

Table 3: Precision and Accuracy

Analyte QC Level
Intra-day
Precision
(%RSD)

Inter-day
Precision
(%RSD)

Accuracy (%)

Icariin LQC < 10.5 < 14.6 -7.7 to 1.8

MQC < 8.2 < 12.1 -5.4 to 0.9

HQC < 7.1 < 9.8 -6.1 to -1.3

Icariside II LQC < 9.8 < 11.6 -0.2 to 7.3

MQC < 6.5 < 8.9 1.5 to 5.4

HQC < 4.1 < 7.2 2.3 to 6.8

Data adapted from references[4]. LQC: Low Quality Control, MQC: Medium Quality Control,

HQC: High Quality Control.

Table 4: Recovery and Matrix Effect
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Analyte Extraction Recovery (%) Matrix Effect (%)

Icariin 75 - 85 88 - 95

Icariside I 78 - 88 90 - 98

Icariside II 80 - 90 92 - 105

Data adapted from reference[4].

Visualizations
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Sample Preparation

LC-MS/MS Analysis

Data Processing

Plasma Sample (100 µL)

Add Acetonitrile with IS (300 µL)

Vortex (1 min)

Centrifuge (14,000 rpm, 15 min)

Collect Supernatant

Evaporate to Dryness

Reconstitute in Mobile Phase

Inject into LC-MS/MS

LC Separation (C18 Column)

MS/MS Detection (MRM)

Quantification

Click to download full resolution via product page

Caption: Experimental workflow for Ikarisoside C quantification.
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Caption: Metabolic pathway of Icariin to its metabolites.

Conclusion
This application note provides a comprehensive protocol for the quantification of Ikarisoside C
in biological samples using LC-MS/MS. The method, adapted from procedures for structurally

similar compounds, offers high sensitivity, specificity, and a wide linear dynamic range. The

provided workflow, instrumental conditions, and expected performance metrics serve as a

valuable resource for researchers in pharmacology and drug development. Method validation

specific to Ikarisoside C is essential before application to routine analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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